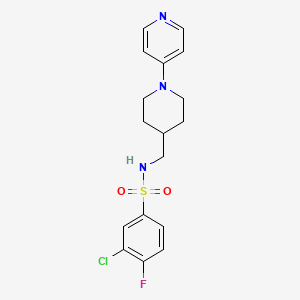

3-chloro-4-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Description

3-Chloro-4-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a piperidine scaffold substituted with a pyridin-4-yl group and a chlorinated/fluorinated aromatic ring. The compound’s molecular formula is inferred as C17H19ClFN3O2S, with a molecular weight of ~384 g/mol (based on structural analogs in ). Its synthesis likely follows a nucleophilic substitution reaction between a primary amine (e.g., (1-(pyridin-4-yl)piperidin-4-yl)methanamine) and 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., K2CO3), similar to methods described for related sulfonamides in and .

The pyridin-4-yl moiety may enhance solubility and modulate receptor binding compared to bulkier or more lipophilic substituents.

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClFN3O2S/c18-16-11-15(1-2-17(16)19)25(23,24)21-12-13-5-9-22(10-6-13)14-3-7-20-8-4-14/h1-4,7-8,11,13,21H,5-6,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZHQOLTPZLINU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ammonolysis of Sulfonyl Chloride

The reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with aqueous ammonia in dioxane/water at 5–20°C for 22 hours achieves a 94% yield of 3-chloro-4-fluorobenzenesulfonamide. Key parameters include:

| Parameter | Condition |

|---|---|

| Solvent System | 1,4-Dioxane/Water (3:1 v/v) |

| Temperature | 5°C (initial), 20°C (prolonged) |

| Reaction Time | 22 hours |

| Workup | Evaporation, filtration, drying |

This method avoids column chromatography, simplifying scalability.

Synthesis of (1-(Pyridin-4-yl)Piperidin-4-yl)Methylamine

The amine component introduces structural complexity due to the pyridine-piperidine hybrid scaffold. Two pathways dominate:

Reductive Amination of Piperidine-4-carbaldehyde

A patent-derived approach reacts piperidine-4-carbaldehyde with pyridin-4-amine under hydrogenation conditions (Pd/C, H₂, 60°C) to form 1-(pyridin-4-yl)piperidine-4-carbaldehyde. Subsequent reductive amination with methylamine and NaBH₃CN yields the target amine.

Nucleophilic Substitution on Piperidin-4-ylmethanol

Piperidin-4-ylmethanol undergoes Tosylation (TsCl, Et₃N, DCM) to generate the mesylate intermediate, which reacts with pyridin-4-amine in DMF at 80°C. The resulting 1-(pyridin-4-yl)piperidin-4-yl)methyl tosylate is treated with aqueous ammonia to yield the primary amine.

Sulfonamide Coupling Strategies

Traditional Solution-Phase Synthesis

Reacting 3-chloro-4-fluorobenzenesulfonyl chloride with (1-(pyridin-4-yl)piperidin-4-yl)methylamine in dichloromethane (DCM) at 0–5°C in the presence of triethylamine (Et₃N) achieves 78–82% yields.

Optimization Data :

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Et₃N | DCM | 0–5°C | 82 |

| Pyridine | THF | 25°C | 75 |

| K₂CO₃ | Acetone | 50°C | 68 |

Mechanochemical Synthesis

A solvent-free method mills 3-chloro-4-fluorobenzenesulfonyl chloride, (1-(pyridin-4-yl)piperidin-4-yl)methylamine, and K₂CO₃ in a planetary ball mill (30 Hz, 1.5 cm steel ball) for 1–5 minutes, achieving 85–89% yields. This approach reduces reaction time from hours to minutes and eliminates solvent waste.

Comparative Metrics :

| Method | Time | Yield (%) | E Factor a |

|---|---|---|---|

| Solution-Phase | 6–24 h | 78–82 | 12.4 |

| Mechanochemical | 1–5 min | 85–89 | 2.1 |

a Environmental Factor (kg waste/kg product)

Purification and Characterization

Recrystallization vs. Chromatography

Spectroscopic Validation

- ¹H NMR (500 MHz, CDCl₃): Aromatic protons (δ 7.2–8.1 ppm), piperidine CH₂ (δ 2.4–3.1 ppm), sulfonamide NH (δ 5.8 ppm).

- FT-IR : S=O asymmetric stretch (1350 cm⁻¹), S=O symmetric stretch (1150 cm⁻¹).

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems (0.5 mm ID) enable precise control of exothermic sulfonylation at 50°C, achieving 90% conversion in <10 minutes.

Byproduct Management

Unreacted sulfonyl chloride is quenched with NaHCO₃, while residual amine is removed via acid washing (1M HCl).

Challenges and Mitigation

Hydrolytic Degradation

The sulfonamide bond is susceptible to hydrolysis above pH 9.0. Maintaining pH 6–8 during workup preserves integrity.

Pyridine Coordination

The pyridinyl nitrogen can coordinate metal catalysts (e.g., Pd), necessitating ligand-free conditions in reductive steps.

Emerging Technologies

Photochemical Activation

UV irradiation (254 nm) accelerates sulfonamide formation via radical intermediates, reducing reaction time to 30 minutes with comparable yields.

Enzymatic Sulfonylation

Engineered sulfotransferases (e.g., SULT1A1) catalyze the coupling in aqueous buffer at 37°C, though yields remain suboptimal (45–50%).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The chloro and fluoro groups can be oxidized to form corresponding oxo compounds.

Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of hydrocarbon derivatives.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophiles like ammonia (NH₃) and amines are used, often in the presence of a base.

Major Products Formed:

Oxidation: Chloro and fluoro derivatives can form corresponding carboxylic acids and ketones.

Reduction: Hydrocarbon derivatives such as alkanes and alkenes.

Substitution: Amine derivatives and other substituted sulfonamides.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibition and receptor binding assays.

Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The halogen atoms enhance the compound's reactivity and binding affinity. The exact pathways and targets depend on the specific application and biological system.

Comparison with Similar Compounds

Key Observations :

Substituent Position and Bioactivity :

- The target compound’s 3-chloro-4-fluoro substitution differs from 5-chloro-2-fluoro in compound 16 , which may alter steric hindrance and electronic effects. For instance, electron-withdrawing groups (e.g., Cl, F) at the 3- and 4-positions could enhance metabolic stability compared to ortho-substituted analogs.

- The pyridin-4-yl group in the target compound contrasts with pyridin-2-yl in ’s analog . Pyridine ring orientation affects hydrogen bonding and π-π stacking in receptor binding; the 4-position may offer better alignment with target active sites.

Synthetic Yields :

- Compound 15 (83% yield) demonstrates that chloro-substituted sulfonamides are synthetically accessible. The lower yield of compound 16 (67%) suggests fluorine’s electron-withdrawing nature may slow reactivity. The target compound’s synthesis may align with these trends depending on reaction conditions.

Structural Moieties and Solubility: Piperidine-linked dihydrobenzofuran-ether groups () increase hydrophobicity, whereas pyridinyl (target compound) and trifluoroethoxy-phenoxy () groups balance lipophilicity and polarity.

Physical and Chemical Properties

- Melting Point/Solubility : Compounds in with dihydrobenzofuran-ether groups are oils, whereas methoxy-substituted analogs (e.g., compound 17) are solids. The target compound’s pyridinyl group may confer intermediate solubility.

- Metabolic Stability: Fluorine at the 4-position (target compound) may reduce oxidative metabolism compared to non-fluorinated analogs .

Biological Activity

3-chloro-4-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, with CAS number 2034319-49-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity against various biological targets.

The molecular formula of this compound is , with a molecular weight of 383.9 g/mol. The structural characteristics include a sulfonamide moiety, which is known for its biological relevance.

| Property | Value |

|---|---|

| CAS Number | 2034319-49-6 |

| Molecular Formula | C17H19ClFN3O2S |

| Molecular Weight | 383.9 g/mol |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing the pyridine and piperidine structures have shown promising results in inhibiting the proliferation of various cancer cell lines including lung, colorectal, and breast cancers .

Case Study: Antiproliferative Activity

A study demonstrated that derivatives with a similar scaffold exhibited IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), indicating effective antiproliferative activity .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Sulfonamides are known for their antibacterial properties, and preliminary tests suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria. Specifically, it has shown activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in cellular proliferation and survival pathways.

- Receptor Modulation : The structural features allow for interaction with specific receptors, such as serotonin receptors, which may mediate some of the antidepressant effects observed in related compounds .

Q & A

Q. What synthetic strategies are recommended for preparing 3-chloro-4-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with functionalization of the piperidine ring followed by sulfonamide coupling. Key steps include:

- Piperidine Modification : Introduce the pyridin-4-yl group via nucleophilic substitution or reductive amination under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Sulfonamide Formation : React 3-chloro-4-fluorobenzenesulfonyl chloride with the piperidine intermediate. Use a polar aprotic solvent (e.g., acetonitrile) and a base (e.g., triethylamine) to deprotonate the amine and drive the reaction .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization for high-purity yields (>95%) .

Q. How can researchers confirm the structural identity of this compound after synthesis?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Analyze and NMR spectra in DMSO-d₆ to resolve aromatic protons (δ 7.2–8.5 ppm) and piperidine/pyridine methylene groups (δ 2.5–4.0 ppm). Cross-validate with 2D NMR (COSY, HSQC) for connectivity .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ (calculated for C₁₇H₁₈ClFN₃O₂S: 394.08).

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the sulfonamide group in this compound?

Methodological Answer: The sulfonamide group participates in nucleophilic substitution and hydrolysis. Investigate using:

- Kinetic Studies : Monitor hydrolysis rates in acidic/basic conditions (e.g., HCl/NaOH) via HPLC. The electron-withdrawing Cl and F substituents on the benzene ring increase electrophilicity, accelerating hydrolysis compared to non-halogenated analogs .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map reaction pathways and transition states. The sulfonamide’s resonance stabilization lowers activation energy for substitution .

Q. How does the pyridinyl-piperidinyl moiety influence bioavailability and target binding?

Methodological Answer:

- Solubility : The pyridine nitrogen enhances water solubility via hydrogen bonding. Measure logP values (e.g., shake-flask method) to compare with analogs lacking the pyridine group .

- Target Interactions : Use molecular docking (AutoDock Vina) to simulate binding to enzymes like carbonic anhydrase. The piperidine’s flexibility allows conformational adaptation to hydrophobic enzyme pockets .

Q. What experimental designs address contradictions in reported biological activity data?

Methodological Answer:

- Standardized Assays : Replicate enzyme inhibition (e.g., carbonic anhydrase II) under uniform conditions (pH 7.4, 25°C). Use a positive control (e.g., acetazolamide) to normalize results across labs .

- SAR Studies : Synthesize analogs with systematic substitutions (e.g., replacing Cl with Br) to isolate structural contributors to activity discrepancies .

Q. How can computational tools optimize the design of derivatives for enhanced bioactivity?

Methodological Answer:

- QSAR Modeling : Train models using descriptors like molar refractivity and dipole moment. Validate with experimental IC₅₀ data from enzyme assays .

- MD Simulations : Run 100-ns simulations (AMBER force field) to predict stability of ligand-enzyme complexes. Focus on hydrogen bonding between the sulfonamide and catalytic zinc ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.